
Isobutylamine
Overview
Description
Isobutylamine (C₄H₁₁N; CAS 78-81-9) is a primary aliphatic amine with a branched alkyl chain, classified as 2-methylpropan-1-amine under IUPAC nomenclature . It is one of four structural isomers of butylamine, alongside n-butylamine, sec-butylamine, and tert-butylamine . This colorless to pale yellow liquid exhibits a fish-like odor, high solubility in polar solvents (e.g., water, ethanol), and reacts exothermically with acids to form salts . Its molecular weight is 73.14 g/mol, and its 3D structure is accessible via NIST databases .
This compound is a versatile intermediate in pharmaceuticals (e.g., valanimycin, ibuprofen), agrochemicals, and organic synthesis . It also serves as a solvent and catalyst in biocatalytic processes, such as lipase-mediated coumarin carboxamide synthesis .
Scientific Research Applications
Chemical Synthesis
1.1 Production of Isobutene
One of the primary industrial applications of isobutylamine is in the production of isobutene (or isobutylene), a valuable chemical used in the manufacture of various polymers and chemicals. A notable process involves the fermentation of this compound to produce isobutene, highlighting a sustainable method for generating this alkene from renewable resources such as sugars .
1.2 Synthesis of Amines and Other Compounds
This compound is utilized as a building block in organic synthesis. It can react with various substrates to form more complex amines and other nitrogen-containing compounds. For instance, it has been used to synthesize N-i-butyl-9(Z),12(Z),15(Z)-octadecatrienamide through reactions with trilinolenin . This demonstrates its versatility in creating bioactive compounds.
Biochemical Applications
2.1 Role in Metabolic Pathways
This compound acts as an intermediate in several biosynthetic pathways, particularly in the production of isobutanol, where it plays a crucial role in metabolic engineering efforts aimed at producing biofuels from microbial fermentation . The metabolic pathways involving IBA are being explored for their potential to enhance the efficiency of biofuel production.
2.2 Antioxidant Properties
Recent studies have indicated that this compound may contribute to antioxidant activities in various biological contexts. Research has shown that biogenic amines, including IBA, can influence the antioxidant capacity of food products like juice and wine, suggesting potential health benefits when consumed .
Environmental and Analytical Applications
3.1 Use in Column Chromatography
This compound has been applied in analytical chemistry, particularly in column chromatography for the purification of enzymes such as secondary alcohol dehydrogenase and primary alcohol oxidase . Its hydrophobic properties make it suitable for use in various chromatographic techniques, enhancing the separation processes.
3.2 Impact on Microbial Populations
In environmental studies, this compound has been identified among other amines affecting microbial communities. Its presence can influence the composition and diversity of microbial populations in specific environments, such as the vaginal microbiome, which may have implications for human health .
Mechanism of Action
Isobutylamine exerts its effects primarily through its interaction with biological receptors. In mice, it binds to trace amine-associated receptors (TAARs), particularly TAAR3, which can trigger specific behavioral responses . The molecular targets and pathways involved include the activation of TAARs, leading to downstream signaling cascades that influence physiological and behavioral outcomes.
Comparison with Similar Compounds
Structural Isomers of Butylamine
The four butylamine isomers share the molecular formula C₄H₁₁N but differ in branching and reactivity:
Key Differences :
- Reactivity with HNO₂: this compound reacts with nitrous acid (HNO₂) to form 2-methylpropan-1-ol (tert-butyl alcohol), while n-butylamine yields butan-1-ol. This divergence arises from carbocation stability during diazotization .
- Basicity : tert-Butylamine (pKa ~10.7) is less basic than this compound (pKa ~10.6) due to steric hindrance and inductive effects .
Thermodynamic Properties
Group contribution (GC) models predict enthalpy of formation (ΔHf) with varying accuracy:
- Without adjusted parameters, GC calculations for this compound deviate from experimental ΔHf by >4 kJ/mol. Introducing a +3 kJ/mol correction for NH₂ groups in branched amines improves agreement within 1 kJ/mol .
- G4 Quantum Chemistry : Predicts ΔHf of this compound at -134.5 kJ/mol, aligning with experimental data .
Functional Comparisons
- Dithis compound (C₈H₁₉N; CAS 110-96-3) : A larger, branched secondary amine. Unlike this compound, it is highly corrosive, causing severe skin/eye damage .
- 1,4-Butanediamine : A linear diamine with distinct applications (e.g., nylon production) but similar environmental concerns due to oxidation byproducts .
Q & A
Basic Research Questions
Q. How can researchers accurately quantify isobutylamine concentrations in heterogeneous reaction mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity. Calibration curves should be constructed using standardized this compound solutions (1–100 ppm range). For aqueous systems, derivatization with dansyl chloride enhances detection limits . Internal standards (e.g., deuterated this compound) mitigate matrix effects. Cross-validate with ion chromatography if amine degradation is suspected .
Q. What analytical techniques are critical for verifying this compound purity in synthetic workflows?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, Fourier-transform infrared (FTIR) spectroscopy for functional group validation, and elemental analysis (EA) to assess stoichiometric purity (>98%). For trace impurities, gas chromatography with flame ionization detection (GC-FID) is recommended, with a DB-5 column and helium carrier gas .
Q. How should researchers design experiments to assess this compound’s solvent compatibility in organocatalytic reactions?
- Methodological Answer : Conduct stability tests under varying conditions (pH 2–12, 25–80°C) using UV-Vis spectroscopy to monitor amine degradation. Pair with kinetic studies (e.g., Arrhenius plots) to model reaction rates. Include controls with inert solvents (e.g., hexane) to isolate solvent-specific effects .
Advanced Research Questions
Q. What mechanistic role does this compound play as a structure-directing agent (SDA) in zeolite synthesis?
- Methodological Answer : this compound’s branched alkyl chain facilitates pore templating in microporous materials like ZSM-5. Use X-ray diffraction (XRD) to confirm crystallinity and nitrogen physisorption to assess pore size distribution. Compare with SDAs like n-butylamine to evaluate steric effects on framework topology . Synchrotron-based small-angle X-ray scattering (SAXS) can track real-time assembly dynamics .
Q. How can contradictory kinetic data in this compound-mediated nucleophilic substitutions be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or competing pathways. Employ stopped-flow NMR to capture intermediate species. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states, while isotopic labeling (¹⁵N-isobutylamine) clarifies reaction mechanisms . Replicate under inert atmospheres to exclude oxidative byproducts .
Q. What strategies optimize enantioselective synthesis of this compound-derived chiral ligands?
- Methodological Answer : Use dynamic kinetic resolution (DKR) with immobilized lipases (e.g., CAL-B) in ionic liquids. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Computational docking studies (AutoDock Vina) predict enzyme-substrate binding modes. Screen co-solvents (e.g., tert-butanol) to enhance selectivity (>90% ee) .
Q. How do pH and temperature affect this compound’s stability in long-term electrochemical studies?
- Methodological Answer : Perform accelerated aging tests (40–60°C, pH 3–10) with cyclic voltammetry to track oxidation peaks. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products (e.g., tert-butylamine). Arrhenius modeling predicts shelf life under standard conditions (25°C, pH 7) .
Q. Data Interpretation & Reproducibility
Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?
- Methodological Answer : Dynamic effects (e.g., hindered rotation of the isobutyl group) cause signal splitting. Variable-temperature NMR (VT-NMR) between −50°C and 50°C resolves coalescence temperatures. Compare with computational NMR shifts (GIAO method) to assign conformers .
Q. How can researchers validate the reproducibility of this compound-based catalytic cycles?
- Methodological Answer : Use Design of Experiments (DoE) to test variable interactions (catalyst loading, solvent ratio). Share raw datasets in repositories (e.g., Zenodo) with detailed metadata (equipment calibration logs, ambient conditions). Collaborative interlab studies (≥3 labs) statistically confirm reproducibility .
Q. Safety & Compliance
Q. What safety protocols are essential for handling this compound in high-pressure reactions?
Properties
IUPAC Name |
2-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSNLYIMUZNERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N, Array | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025459 | |
Record name | Isobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutylamine appears as a clear colorless liquid with a fishlike odor. Flash point 15 °F. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with an amine odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy cheesy aroma | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1415 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Methyl-1-propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Isobutylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1573/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
154 to 156 °F at 760 mmHg (NTP, 1992), 68-69 °C, 67.00 to 71.00 °C. @ 760.00 mm Hg | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutylamine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ISOBUTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |
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Record name | 2-Methyl-1-propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
15 °F (NTP, 1992), 15 °F (-9 °C) (closed cup), -9.0 °C c.c. | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Very soluble (NTP, 1992), Very sol in alcohol, ether; Sol in acetone, benzene, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methyl-1-propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Isobutylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1573/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.739 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 25 °C/4 °C, Relative density (water = 1): 0.72, 0.731-0.737 | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1573/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
100 mmHg at 65.8 °F (NTP, 1992), 138.0 [mmHg], 138 mm Hg at 25 °C, Vapor pressure, kPa at 18.8 °C: 13.3 | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1415 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
78-81-9 | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOBUTYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanamine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H60H4LOHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methyl-1-propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-121 °F (NTP, 1992), -85 °C, -84.6 °C | |
Record name | ISOBUTYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3666 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methyl-1-propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.